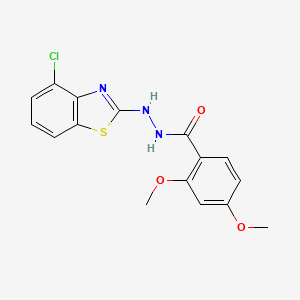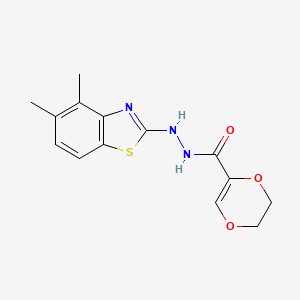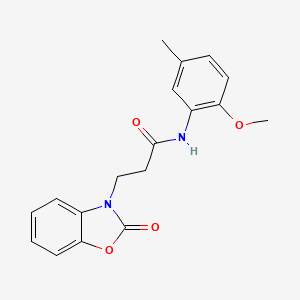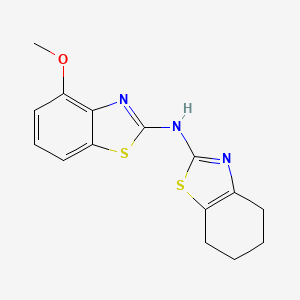![molecular formula C15H11N3OS3 B6500374 4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 862973-96-4](/img/structure/B6500374.png)
4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine, also known as 4-MTA, is an organic compound that is produced synthetically and has been used in a variety of scientific research applications. 4-MTA is a derivative of thiophene, a heterocyclic aromatic compound, and is classified as a thiazole. It has been used in research studies to investigate the biochemical and physiological effects of the compound. In
科学的研究の応用
4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine has been used in a variety of scientific research applications. It has been studied for its potential effects on the central nervous system and its ability to act as an agonist of the sigma-1 receptor. It has also been studied for its ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A) and as a potential antidepressant. In addition, this compound has been studied for its effects on the immune system and its ability to act as an antagonist of the 5-HT2A receptor.
作用機序
4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is thought to act as an agonist of the sigma-1 receptor, which is a protein receptor located in the endoplasmic reticulum of cells. This receptor is involved in a variety of cellular processes, including the regulation of neurotransmitter release and the modulation of intracellular calcium levels. In addition, this compound is thought to inhibit the activity of MAO-A, which is an enzyme involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Finally, this compound is thought to act as an antagonist of the 5-HT2A receptor, which is a serotonin receptor that is involved in the regulation of anxiety, depression, and other mood-related processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound can inhibit the activity of MAO-A and act as an agonist of the sigma-1 receptor. In vivo studies have shown that this compound can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may lead to an antidepressant effect. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects in animal models.
実験室実験の利点と制限
The use of 4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize and is readily available commercially. In addition, this compound is non-toxic and can be used in a variety of laboratory experiments. However, there are also some limitations. For example, this compound is not very soluble in aqueous solutions, which can make it difficult to use in some experiments. In addition, the effects of this compound may vary depending on the experimental conditions, which can make it difficult to compare results from different experiments.
将来の方向性
The potential future directions for the use of 4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine in scientific research are numerous. One potential direction is to further investigate the biochemical and physiological effects of this compound in animal models. In addition, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential use as an antidepressant or anti-inflammatory drug. Finally, further research could be done to investigate the potential toxic effects of this compound on humans and other organisms.
合成法
4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is synthesized by a multi-step process beginning with the reaction of 2-amino-4-methylthiophene and 1,3-benzothiazol-2-thione to form a thiazole intermediate. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base catalyst to form the this compound product. The overall reaction is shown below:
2-Amino-4-methylthiophene + 1,3-Benzothiazol-2-thione → Thiazole Intermediate
Thiazole Intermediate + 4-Methoxybenzyl Chloride → this compound (this compound)
特性
IUPAC Name |
4-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS3/c1-19-10-4-2-5-12-13(10)17-15(22-12)18-14-16-9(8-21-14)11-6-3-7-20-11/h2-8H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXKNERPPZNDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500295.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6500307.png)
![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500310.png)
![4-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500315.png)





![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6500352.png)

![N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B6500363.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6500368.png)